Cas no 933006-68-9 (2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide)

2-(Thiophen-2-yl)-N-{5H,6H-1,2,4-triazolo[3,4-b][1,3]thiazol-3-yl}acetamide is a heterocyclic compound featuring a thiophene moiety linked to a fused triazolothiazole scaffold via an acetamide bridge. This structure combines the electronic properties of thiophene with the bioactive potential of triazolothiazole, making it a promising candidate for pharmaceutical and agrochemical applications. The compound exhibits notable stability and potential bioactivity due to its rigid, conjugated framework. Its synthetic versatility allows for further functionalization, enabling tailored modifications for specific targets. The presence of sulfur and nitrogen heteroatoms enhances its binding affinity to biological receptors, suggesting utility in drug discovery, particularly for antimicrobial or antitumor agents. The compound's unique molecular architecture also supports exploration in materials science, such as organic semiconductors.
2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide structure
933006-68-9 structure
Product Name:2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide
CAS No:933006-68-9
MF:C10H10N4OS2
MW:266.342598438263
CID:6103706
PubChem ID:22582974
Update Time:2025-07-02

2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide
    • AKOS002069186
    • CCG-194662
    • MFCD08322623
    • 933006-68-9
    • 2-(thiophen-2-yl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}acetamide
    • F2079-0119
    • N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-(thiophen-2-yl)acetamide
    • Inchi: 1S/C10H10N4OS2/c15-8(6-7-2-1-4-16-7)11-9-12-13-10-14(9)3-5-17-10/h1-2,4H,3,5-6H2,(H,11,12,15)
    • InChI Key: BQMBAEHSPWPCRH-UHFFFAOYSA-N
    • SMILES: S1C2=NN=C(NC(CC3=CC=CS3)=O)N2CC1

Computed Properties

  • Exact Mass: 266.02960330g/mol
  • Monoisotopic Mass: 266.02960330g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 304
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 113Ų

2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide Pricemore >>

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Additional information on 2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide

Comprehensive Analysis of 2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide (CAS No. 933006-68-9)

2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide (CAS No. 933006-68-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique molecular structure. The compound features a thiophene ring linked to a triazolothiazole moiety via an acetamide bridge, making it a promising candidate for drug discovery and material science applications. Researchers are particularly interested in its potential as a kinase inhibitor or antimicrobial agent, aligning with current trends in precision medicine and antibiotic resistance.

In recent years, the demand for novel heterocyclic compounds like 2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide has surged, driven by advancements in computational chemistry and high-throughput screening. This compound's CAS No. 933006-68-9 is frequently searched in academic databases, reflecting its relevance in structure-activity relationship (SAR) studies. Its thiophene-triazolothiazole hybrid architecture offers tunable electronic properties, making it valuable for organic electronics and catalysis research.

The synthesis of 2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide typically involves multi-step reactions, including cyclocondensation and amide coupling. Optimizing its yield and purity is a hot topic in green chemistry forums, where users often inquire about solvent-free methodologies or biocatalytic routes. Notably, its triazolothiazole core shares structural similarities with FDA-approved drugs, sparking discussions on drug repurposing strategies in AI-driven drug discovery platforms.

From a commercial perspective, suppliers of CAS No. 933006-68-9 highlight its role as a building block for small-molecule libraries. The compound's molecular weight (279.33 g/mol) and logP values are critical data points for researchers exploring bioavailability in central nervous system (CNS) targets. Online queries often link it to neurodegenerative disease research, coinciding with global interest in Alzheimer's and Parkinson's therapeutics.

Regulatory databases classify 2-(thiophen-2-yl)-N-{5H,6H-1,2,4triazolo3,4-b1,3thiazol-3-yl}acetamide as a non-hazardous research chemical under standard handling conditions. However, its thermal stability and photodegradation profiles remain active investigation areas, especially among users searching for storage guidelines or analytical HPLC methods. Peer-reviewed studies suggest its potential in fluorescent probes, leveraging the thiophene unit's optoelectronic properties.

In conclusion, CAS No. 933006-68-9 represents a versatile scaffold bridging medicinal chemistry and materials science. Its rising popularity in AI-aided molecular design and sustainable synthesis underscores its interdisciplinary appeal. Future research may unlock its utility in targeted drug delivery or energy storage systems, addressing pressing challenges in healthcare and renewable technologies.

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